molecular formula C16H13BrN4S2 B14929691 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14929691
M. Wt: 405.3 g/mol
InChI Key: AOWARHJOTSLZNO-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that features a unique combination of thiophene, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

For the triazole and pyrimidine rings, cyclization reactions are employed. The synthesis of triazole derivatives often involves the use of azides and alkynes, while pyrimidine derivatives can be synthesized through the cyclization of amidines with carbonyl compounds .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds may involve optimized versions of the laboratory-scale reactions, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of thiophene, triazole, and pyrimidine rings, which confer a diverse range of chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13BrN4S2

Molecular Weight

405.3 g/mol

IUPAC Name

4-(4-bromo-5-ethylthiophen-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C16H13BrN4S2/c1-2-10-9(17)6-12(22-10)14-19-15-13-8-4-3-5-11(8)23-16(13)18-7-21(15)20-14/h6-7H,2-5H2,1H3

InChI Key

AOWARHJOTSLZNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)Br

Origin of Product

United States

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